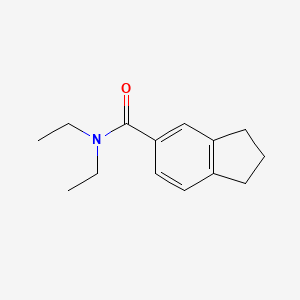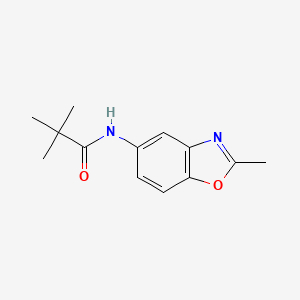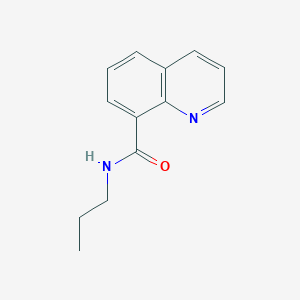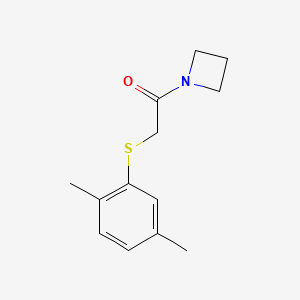
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide, also known as DECA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DECA is a cyclic amide that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects.
作用机制
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide's mechanism of action involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine has been linked to improvements in cognitive function and memory. N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the neurotransmitter serotonin.
Biochemical and Physiological Effects:
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase acetylcholine levels, which has been linked to improvements in cognitive function and memory. N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to modulate the activity of the neurotransmitter serotonin, which may be responsible for its anxiolytic and antidepressant effects. Additionally, N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related disorders.
实验室实验的优点和局限性
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. It has also been shown to have several biochemical and physiological effects, making it a potentially useful tool for research. However, N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has some limitations. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, its effects may be dose-dependent, which may complicate experimental design.
未来方向
There are several future directions for N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide research. One potential area of research is the development of N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide's potential as a treatment for anxiety and depression warrants further investigation. Finally, the development of new methods for the synthesis of N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide may provide new opportunities for research.
合成方法
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been synthesized through various methods, including the reduction of indanone with sodium borohydride and the reaction of indanone with ethylamine. The most common method of synthesis involves the reaction of indanone with diethylamine in the presence of acetic acid. This method yields N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide in high purity and is relatively simple to perform.
科学研究应用
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been of interest to the scientific community due to its potential applications in research. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which has been linked to improvements in cognitive function and memory. N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
属性
IUPAC Name |
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-15(4-2)14(16)13-9-8-11-6-5-7-12(11)10-13/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIZSHYAZVTJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)
![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)

![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)

